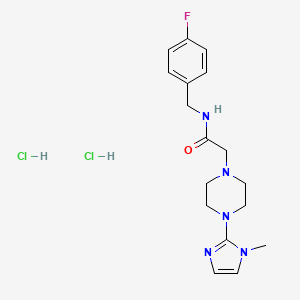
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .
科学的研究の応用
Synthesis and Biological Evaluation
Research on novel pyrazole and pyrimidine derivatives, including the mentioned compound, has shown significant results in the synthesis and biological evaluation of these chemicals. These compounds have been developed and tested for their in vitro antitumor activity against several cell lines, showing promising results as potential anticancer agents. Additionally, they exhibit high antimicrobial and antioxidant activities, suggesting a broad spectrum of potential therapeutic applications (Farag & Fahim, 2019).
Antimicrobial and Antiproliferative Activities
The exploration of novel heterocycles based on the mentioned chemical structure has led to the discovery of compounds with significant antimicrobial and in vitro anticancer activity. Molecular docking studies have further elucidated the mechanisms through which these compounds interact with specific proteins, providing insights into their antimicrobial activity and potential as anticancer agents (Fahim et al., 2021).
Potential as Anticancer Agents
Research into pyrazolo[4,3-d]-pyrimidine derivatives and related compounds has uncovered a range of activities, highlighting their potential as anticancer agents. These compounds have been shown to exhibit higher anticancer activity than reference drugs in certain studies, indicating their potential utility in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Activation of p53 in Cervical Cancer Cells
Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates, closely related to the compound , have been synthesized and evaluated for their anticancer activity in cervical cancer cells. These studies reveal the ability of certain conjugates to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells, thus highlighting their therapeutic potential (Kamal et al., 2012).
Inhibition of PDE-5 Activity
Compounds derived from the mentioned chemical structure have also been investigated for their potential to inhibit phosphodiesterase-5 (PDE-5), suggesting applications in the treatment of diseases where PDE-5 inhibition is beneficial. Research indicates that certain derivatives exhibit better inhibitory activity than others, providing a basis for the development of new inhibitors (Su et al., 2021).
将来の方向性
特性
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c1-14-10-15(2)30(27-14)19-12-18(25-13-26-19)28-6-8-29(9-7-28)20(31)16-4-3-5-17(11-16)21(22,23)24/h3-5,10-13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDZCMKNGFXYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

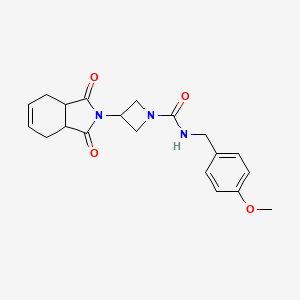
![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)
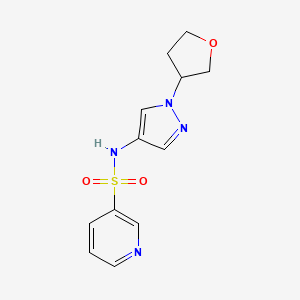
![Methyl 5-amino-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2963485.png)
![N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963486.png)

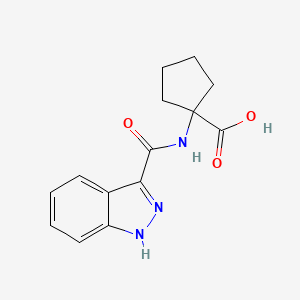
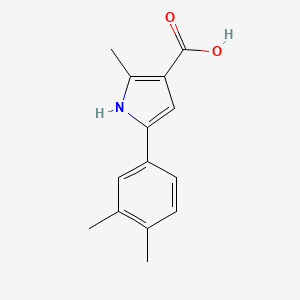

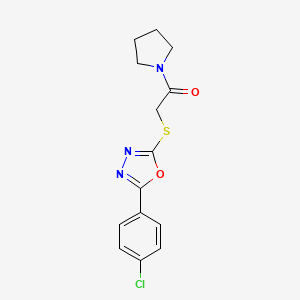
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2963496.png)
